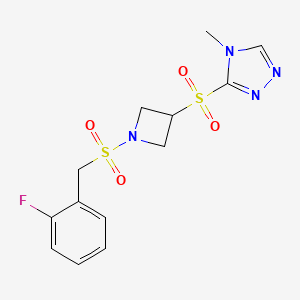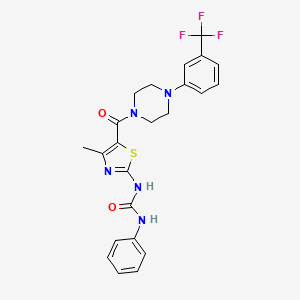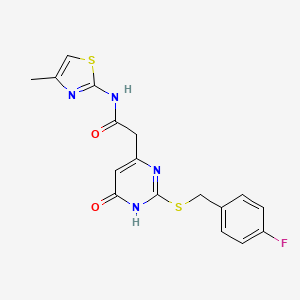
3-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C13H15FN4O4S2 and its molecular weight is 374.41. The purity is usually 95%.
BenchChem offers high-quality 3-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
One notable application of similar sulfone derivatives, such as those containing 1,3,4-oxadiazole moieties, is their potent antibacterial activities. A study highlighted the effectiveness of such compounds against rice bacterial leaf blight, a disease caused by the pathogen Xanthomonas oryzae pv. oryzae. These derivatives not only demonstrated superior antibacterial activity compared to commercial agents but also enhanced plant resistance against the blight by stimulating increases in superoxide dismutase (SOD) and peroxidase (POD) activities. Additionally, they were found to improve chlorophyll content and reduce malondialdehyde (MDA) content in rice, thereby minimizing damage from the pathogen (Shi et al., 2015).
Chemical Synthesis and Transformations
Sulfone derivatives, including 1,2,3-triazoles, are central in various chemical synthesis processes. They are instrumental in forming metallo azavinyl carbene intermediates, which are used in synthesizing highly functionalized nitrogen-based heterocycles and building blocks. These processes involve transannulation, cyclopropanations, insertion reactions, ylide formation/rearrangements, and ring expansions, demonstrating the versatility of these compounds in chemical synthesis (Anbarasan et al., 2014).
Synthesis of Heterocyclic Compounds
Sulfonyl-1,2,3-triazoles, such as the one , serve as convenient synthones for various heterocyclic compounds. They are stable precursors to metal-azavinyl carbenes and facilitate the introduction of a nitrogen atom into different heterocycles. This characteristic is significant in both synthetic and medicinal chemistry, highlighting the compound's relevance in creating complex structures (Zibinsky & Fokin, 2013).
Antibacterial Evaluation
Similar sulfonamide bridged 1,2,3-triazoles have been synthesized and evaluated for their antibacterial activity against various bacteria strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumonia. These evaluations demonstrate the potential of such compounds in developing new antibacterial agents (Yadav & Kaushik, 2022).
properties
IUPAC Name |
3-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]sulfonyl-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O4S2/c1-17-9-15-16-13(17)24(21,22)11-6-18(7-11)23(19,20)8-10-4-2-3-5-12(10)14/h2-5,9,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNZDHYFNQPHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2729661.png)
![(4-((4-bromobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2729662.png)



![(Z)-ethyl 4-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2729667.png)
![2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2729669.png)


![6-ethyl 3-methyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2729676.png)

![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]but-2-ynamide](/img/structure/B2729678.png)

